
A-Fructopyranose, TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Fructopyranose, TMS is a derivative of fructose, a simple sugar found in many plants. The compound is characterized by the presence of trimethylsilyl (TMS) groups, which are used to protect hydroxyl groups during chemical reactions. The molecular formula of this compound is C21H52O6Si5, and it has a molecular weight of 541.0615 .
Preparation Methods
Synthetic Routes and Reaction Conditions: A-Fructopyranose, TMS can be synthesized through the reaction of fructose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the TMS groups. The reaction can be represented as follows:
Fructose+5TMSCl+5Pyridine→A-Fructopyranose, TMS+5Pyridine-HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: A-Fructopyranose, TMS undergoes various chemical reactions, including:
Oxidation: The TMS groups protect the hydroxyl groups, allowing selective oxidation of other functional groups.
Reduction: The compound can be reduced under mild conditions without affecting the TMS groups.
Substitution: The TMS groups can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
A-Fructopyranose, TMS has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of A-Fructopyranose, TMS involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection allows selective reactions to occur at other functional groups without interference from the hydroxyl groups. The TMS groups can be removed under acidic or basic conditions to regenerate the free hydroxyl groups .
Comparison with Similar Compounds
- β-Fructopyranose, TMS
- L-Sorbopyranose, TMS
- D-Psicopyranose, TMS
- α-D-Tagatopyranose, TMS
Comparison: A-Fructopyranose, TMS is unique in its specific configuration and the presence of TMS groups. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity. For example, β-Fructopyranose, TMS has a different stereochemistry, which can affect its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C21H52O6Si5 |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
trimethyl-[[2,3,4,5-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-17-21(27-32(13,14)15)20(26-31(10,11)12)19(25-30(7,8)9)18(16-22-21)24-29(4,5)6/h18-20H,16-17H2,1-15H3 |
InChI Key |
PJXWXHJDJODISP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1(C(C(C(CO1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



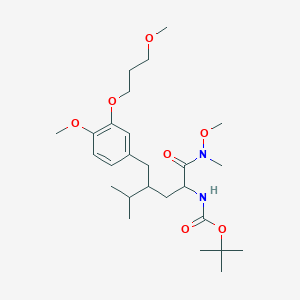
![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)
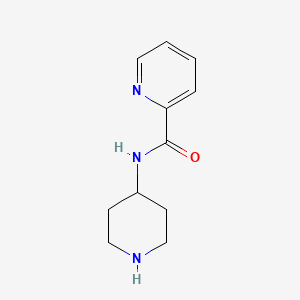
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)
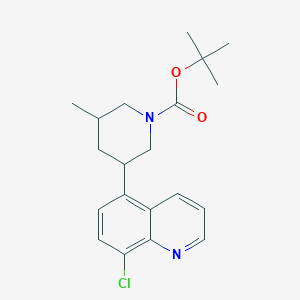

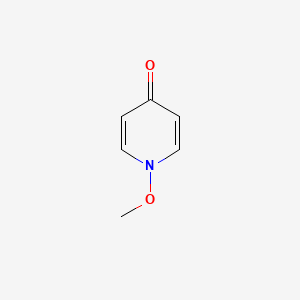
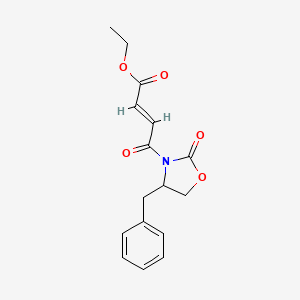
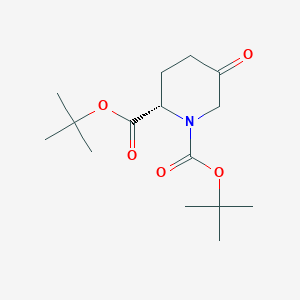
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)

